1-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)-1H-pyrrole-2-carboxamide
Description
1-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)-1H-pyrrole-2-carboxamide is a heterocyclic compound featuring a saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core linked via a methylene group to a 1-methyl-pyrrole-2-carboxamide moiety. This structure combines the hydrogen-bonding capacity of the carboxamide group with the electron-rich imidazo-pyrazine system, making it a candidate for targeting biological macromolecules. Its synthesis likely involves multi-step reactions, including cyclocondensation and amide coupling, as seen in analogous compounds .
Properties
IUPAC Name |
1-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylmethyl)pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-17-5-2-3-11(17)13(19)15-7-10-9-18-6-4-14-8-12(18)16-10/h2-3,5,9,14H,4,6-8H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZCGBVWUIDMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCC2=CN3CCNCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Pyrrole-2-carboxylic Acid
Pyrrole-2-carboxylic acid is methylated at the 1-position using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. This method achieves moderate yields (60–70%) but requires careful control to avoid over-alkylation.
Alternative Route via Knorr Pyrrole Synthesis
Condensation of ethyl acetoacetate with hydroxylamine yields a pyrrolidinone intermediate, which is dehydrogenated and hydrolyzed to produce the carboxylic acid. This method offers higher regioselectivity but involves additional steps.
Synthesis of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methanamine
Cyclocondensation for Imidazo[1,2-a]pyrazine Formation
The bicyclic core is constructed via cyclocondensation of 2-aminopyrazine with α-haloketones. For example, reaction with chloroacetone in ethanol under reflux forms the imidazo[1,2-a]pyrazine ring. Subsequent hydrogenation (H₂, Pd/C) reduces the pyrazine to its tetrahydro form.
Introduction of the Methyleneamine Group
The 2-methyl substituent is functionalized via bromination followed by nucleophilic substitution with ammonia or a protected amine. For instance:
-
Bromination at the 2-position using N-bromosuccinimide (NBS) under radical conditions.
-
Displacement of the bromide with sodium azide (NaN₃) to form an azide, which is reduced to the primary amine using LiAlH₄ or catalytic hydrogenation.
Amide Coupling Strategies
Carboxylic Acid Activation
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or as an active ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).
Coupling with the Amine
The activated acid is reacted with (5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)methanamine in dichloromethane (DCM) or dimethylformamide (DMF). Triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge HCl. Typical yields range from 65% to 85%.
Optimization and Challenges
Purification Techniques
-
Column Chromatography : Silica gel with eluents such as ethyl acetate/hexane or methanol/dichloromethane.
-
Recrystallization : Ethanol/water mixtures for final product polishing.
Side Reactions and Mitigation
-
Over-Alkylation : Controlled stoichiometry and low temperatures during methylation.
-
Ring Opening : Avoid strong acids/bases during tetrahydroimidazo[1,2-a]pyrazine synthesis.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Alkylation + Coupling | 70 | 95 | Fewer steps |
| Knorr Synthesis + Coupling | 55 | 90 | Better regioselectivity |
| Bromination/Azide Reduction | 65 | 93 | Scalable amine introduction |
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for various pharmacological applications:
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Case Studies : In vitro studies have shown that derivatives of tetrahydroimidazo[1,2-a]pyrazine can induce apoptosis in cancer cell lines .
Neurological Disorders
The potential neuroprotective effects of this compound are being explored:
- Target Pathways : It may modulate neurotransmitter systems and reduce neuroinflammation.
- Research Findings : Animal models have demonstrated reduced symptoms of neurodegenerative diseases when treated with similar compounds .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent:
- Activity Spectrum : Studies suggest effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanism : It is believed to disrupt bacterial cell wall synthesis .
Synthesis and Optimization
The synthesis of 1-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)-1H-pyrrole-2-carboxamide typically involves:
- Formation of the Tetrahydroimidazo[1,2-a]pyrazine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Pyrrole Ring Construction : Subsequent reactions lead to the formation of the pyrrole ring.
- Carboxamide Group Introduction : The final step involves the introduction of the carboxamide functional group.
Mechanism of Action
The mechanism of action of 1-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features
Core Heterocycle Variations :
- Pyrazine vs. Pyrimidine: The target compound’s 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core differs from pyrimidine analogs (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine in ). Pyrazine’s two nitrogen atoms at positions 1 and 4 (vs.
- Pyridine Derivatives : Compounds like Z36-MP5 () replace pyrazine with pyridine, reducing nitrogen content and increasing hydrophobicity. This may enhance membrane permeability but reduce polar interactions .
Substituent Diversity :
- Carboxamide vs. Ester/Hydrazone : The target’s pyrrole-2-carboxamide contrasts with ethyl esters (e.g., ) or hydrazones (). Carboxamides improve hydrogen-bonding capacity, whereas esters may increase metabolic stability .
Physical and Spectral Properties
Structure-Activity Relationships (SAR)
- Core Saturation : Saturated cores (e.g., tetrahydroimidazo) improve metabolic stability over unsaturated analogs but reduce π-π stacking .
- Substituent Position : Methyl groups on pyrrole (target) vs. trifluoromethyl on hydrazones () balance lipophilicity and electronic effects.
- Dimerization : BIM-46187’s dimeric structure () enhances target avidity but complicates synthesis and solubility .
Biological Activity
1-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)-1H-pyrrole-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole core substituted with a tetrahydroimidazo[1,2-a]pyrazine moiety. Its molecular formula is CHNO, and it is characterized by the following structural attributes:
- Pyrrole Ring : Contributes to the compound's reactivity and interaction with biological targets.
- Tetrahydroimidazo[1,2-a]pyrazine : Enhances the pharmacological profile through specific receptor interactions.
Antimicrobial Activity
Research indicates that derivatives of pyrrole-2-carboxamides exhibit potent antimicrobial properties. A study demonstrated that compounds similar to 1-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)-1H-pyrrole-2-carboxamide showed significant activity against drug-resistant strains of Mycobacterium tuberculosis (MIC < 0.016 μg/mL) with low cytotoxicity (IC > 64 μg/mL) .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | MIC (μg/mL) | IC (μg/mL) | Target Pathogen |
|---|---|---|---|
| Compound 32 | < 0.016 | > 64 | M. tuberculosis |
| Compound 5 | Equivalent to INH (isoniazid) | Not specified | M. tuberculosis |
TRPC Channel Inhibition
In another study focusing on the tetrahydroimidazo[1,2-a]pyrazine scaffold, a derivative was identified as a selective inhibitor of the TRPC5 channel. This compound demonstrated comparable affinity to known inhibitors and showed efficacy in reducing mean blood pressure in a rat model of hypertension-induced renal injury .
Structure-Activity Relationship (SAR)
The SAR studies have elucidated critical insights into how modifications to the pyrrole and imidazo[1,2-a]pyrazine structures influence biological activity:
- Substituent Effects : The introduction of bulky groups on the carboxamide significantly enhances anti-TB activity.
- Hydrophobic Interactions : Compounds lacking essential hydrogen bonding capabilities showed reduced potency against target pathogens .
Case Studies
A notable case involved the evaluation of various pyrrole derivatives against M. smegmatis, which provided insights into their mechanism of action by assessing their impact on mycolic acid biosynthesis. The findings indicated that specific structural modifications could lead to enhanced efficacy against resistant strains .
Q & A
Q. Key Data :
| Parameter | Example Conditions | Reference |
|---|---|---|
| Solvent | Methanol/water (1:2 v/v) | |
| Catalyst | Trifluoroacetic acid (1 mg) | |
| Reaction Temperature | 50–55°C | |
| Yield Range | 35–91% (depends on purification) |
Basic: What spectroscopic techniques are recommended for structural confirmation?
Answer:
A multi-technique approach ensures accurate characterization:
- ¹H/¹³C NMR : Assign proton environments (e.g., methyl groups at δ 2.15–2.40 ppm, aromatic protons at δ 6.68–8.63 ppm) and carbon shifts (e.g., carbonyl carbons at δ 160–170 ppm) .
- HRMS : Validate molecular weight (e.g., ESI-MS m/z 392.2 for a related compound) with <5 ppm error .
- IR Spectroscopy : Identify carbonyl stretches (~1722 cm⁻¹) and NH/CN bonds (~1512 cm⁻¹) .
- HPLC/LCMS : Confirm purity (>95%) and detect impurities using C18 columns with acetonitrile/water gradients .
Q. Example NMR Data :
| Proton Environment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Methyl (N-CH₃) | 2.15–2.40 | |
| Aromatic (imidazo-pyrazine) | 7.04–8.63 | |
| Amide NH | 11.06–11.55 |
Advanced: How can computational methods streamline reaction design for novel analogs?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searches can predict feasible pathways and intermediates:
- Reaction Mechanism : Simulate transition states for key steps (e.g., cyclization or methyl group addition) using software like Gaussian or ORCA .
- Condition Optimization : Machine learning models trained on experimental data (e.g., solvent effects, temperature) narrow optimal conditions. For example, ICReDD’s workflow reduces trial-and-error by 50% .
- SAR Prediction : Molecular docking (e.g., AutoDock Vina) predicts binding affinities for target enzymes (e.g., kinases) based on substituent effects .
Advanced: How to resolve contradictions in spectral data during characterization?
Answer:
Discrepancies in NMR/HRMS data often arise from tautomerism or impurities. Mitigation strategies include:
- Variable Temperature NMR : Identify tautomers (e.g., imidazo-pyrazine ring puckering) by analyzing shifts at 25°C vs. 50°C .
- 2D NMR (COSY, HSQC) : Confirm coupling patterns and assign ambiguous peaks .
- HRMS Isotopic Pattern Analysis : Rule out adducts (e.g., sodium/potassium) by comparing observed vs. theoretical isotopic distributions .
Basic: What purity assessment protocols are critical for pharmacological studies?
Answer:
- HPLC : Use reverse-phase columns (C18, 4.6 × 150 mm) with UV detection (λ = 254 nm). Mobile phase: acetonitrile/0.1% TFA in water (gradient: 10→90% over 20 min) .
- LCMS : Monitor [M+H]⁺ ions and quantify impurities with <0.1% abundance .
- Melting Point : Confirm consistency (e.g., 137.9–141.5°C for related compounds) to detect polymorphs .
Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?
Answer:
- Core Modifications : Replace the pyrrole ring with pyrazole (synthesized via cyclization of hydrazines) to assess potency changes .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) to the tetrahydroimidazo-pyrazine ring to evaluate metabolic stability .
- Biological Assays : Test kinase inhibition (e.g., EGFR) using fluorescence polarization assays and correlate with computational docking scores .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound?
Answer:
- Purification : Use silica gel chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) for intermediates .
- Process Safety : Monitor exothermic steps (e.g., methylations) via in situ IR to avoid thermal runaway .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .
Basic: How to validate the stability of this compound under physiological conditions?
Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Analyze degradation via HPLC .
- Light/Thermal Stability : Expose solid samples to 40°C/75% RH or UV light (ICH Q1B guidelines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
